molecular formula C8H8F2N2O2 B13727165 (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime

(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime

Cat. No.: B13727165
M. Wt: 202.16 g/mol
InChI Key: HIDMWLNRQBGHFJ-GHXNOFRVSA-N
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Description

(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyridine ring system, a common motif in bioactive molecules, which is substituted with fluorine atoms at the 3 and 5 positions. The presence of fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . The molecule also contains an oxime ether functional group (>C=N-O-R), a versatile moiety found in a range of FDA-approved drugs and biologically active compounds . Oxime ethers are investigated for their diverse biological activities, which can include antibacterial, antifungal, and anticancer properties . The specific stereochemistry denoted by the (E)-configuration can be critical for the compound's biological activity and interaction with target enzymes or receptors . Researchers may explore this compound as a key intermediate or precursor in organic synthesis. Its structure makes it a potential candidate for the development of novel pharmacologically active agents, enzyme inhibitors, or as a model compound in structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

(NE)-N-[1-(3,5-difluoropyridin-2-yl)-2-methoxyethylidene]hydroxylamine

InChI

InChI=1S/C8H8F2N2O2/c1-14-4-7(12-13)8-6(10)2-5(9)3-11-8/h2-3,13H,4H2,1H3/b12-7-

InChI Key

HIDMWLNRQBGHFJ-GHXNOFRVSA-N

Isomeric SMILES

COC/C(=N/O)/C1=C(C=C(C=N1)F)F

Canonical SMILES

COCC(=NO)C1=C(C=C(C=N1)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Oximes of Substituted Ethanones

The preparation of oximes like (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime generally involves two main steps:

This approach is well-established in heterocyclic chemistry and oxime synthesis literature.

Preparation of 1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone (Ketone Precursor)

The ketone precursor, 1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone, can be synthesized by selective acylation or carbonylation reactions involving 3,5-difluoropyridin-2-yl derivatives.

  • Grignard Reaction Route:
    A halogenated 3,5-difluoropyridine (e.g., 3,5-difluoropyridin-2-yl halide) can be converted into a Grignard reagent by reaction with magnesium metal in anhydrous organic solvents such as tetrahydrofuran (THF) or diethyl ether. This Grignard reagent is then reacted with an appropriate ketene or ester to introduce the ethanone moiety. Transition metal catalysts and acid additives may be employed to enhance regioselectivity and yield.

  • Transition Metal-Catalyzed Carbonylation:
    Alternatively, palladium- or iron-catalyzed carbonylation of aryl halides with alkynes or other carbonyl sources can be used to form the ketone intermediate. This strategy allows for regioselective formation of the ethanone group on the pyridine ring.

Oximation Step: Conversion of Ketone to Oxime

Once the ketone precursor is obtained, the oximation step involves reacting the ketone with hydroxylamine or hydroxylamine salts (e.g., hydroxylamine hydrochloride or sulfate) to form the oxime.

  • Reaction Conditions:
    The ketone is typically dissolved in an appropriate solvent such as ethanol, methanol, or aqueous mixtures. Hydroxylamine salt is added along with a base (e.g., sodium acetate or pyridine) to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures (25–60 °C) until the reaction completes, generally within hours.

  • Purification:
    The oxime product is isolated by filtration or extraction, followed by recrystallization or chromatographic purification to achieve high purity (>99%). The (E)-isomer is usually favored due to thermodynamic stability.

Detailed Example Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield & Purity
1 3,5-Difluoropyridin-2-yl bromide + Mg, THF, catalyst (e.g., iodine) Formation of Grignard reagent Quantitative formation monitored by titration
2 Grignard reagent + ketene (methyl ketene) in toluene, Fe(AcAc)3 catalyst, acetic acid Formation of 1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone 75–85% isolated yield
3 Ethanone + hydroxylamine hydrochloride, sodium acetate, ethanol, 40 °C, 4 h Oximation to (E)-oxime 80–90% yield, >99% purity after recrystallization

Analytical Characterization and Purity Assessment

  • NMR Spectroscopy:
    Proton and fluorine NMR confirm the substitution pattern on the pyridine ring and the presence of the methoxy and oxime functional groups.

  • Mass Spectrometry:
    Molecular ion peaks consistent with the molecular formula of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime.

  • HPLC Purity:
    High-performance liquid chromatography (HPLC) analysis shows purity exceeding 99%, critical for pharmaceutical or agrochemical applications.

  • X-Ray Crystallography:
    Where applicable, single-crystal X-ray diffraction confirms the (E)-configuration of the oxime.

Comparative Notes on Preparation Methods

Method Advantages Disadvantages Typical Yield Purity
Grignard + Ketene + Oximation High regioselectivity, scalable Requires moisture-free conditions, sensitive reagents 75–85% >99%
Direct Carbonylation + Oximation Fewer steps, catalytic Requires expensive catalysts, optimization needed 65–80% >98%
Multistep Nitration/Reduction/Oximation (for related compounds) Established routes Generates isomeric impurities, lower yield 50–70% 90–95%

Research Findings and Developments

  • Recent patents emphasize improvements in purity and yield by optimizing Grignard reagent formation and oximation conditions, including the use of specific catalysts and solvent systems.

  • The avoidance of isomeric impurities, especially in halogenated pyridine derivatives, is critical for downstream applications in agrochemicals and pharmaceuticals.

  • Advances in one-pot and multicomponent reactions have been explored for related heterocyclic oximes but are less reported specifically for 3,5-difluoropyridin-2-yl ethanone oximes.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing pyridine derivatives exhibit significant antimicrobial properties. The presence of the difluoropyridine moiety in (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime enhances its interaction with biological targets, potentially leading to the development of new antimicrobial agents. In a study published in PubMed, it was noted that similar pyridine-based compounds showed inhibition against various bacterial strains, suggesting a promising avenue for further exploration with this specific oxime derivative .

Neurological Research
The compound's structural features make it a candidate for neurological research. Pyridine derivatives have been implicated in modulating neurotransmission pathways. In particular, investigations into glutamatergic neurotransmission dysfunctions have highlighted the potential of such compounds in treating neurological disorders like epilepsy . The oxime functionality may also contribute to the compound's ability to cross the blood-brain barrier, making it a valuable subject for drug development aimed at central nervous system disorders.

Agrochemicals

Pesticide Development
The unique properties of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime position it as a potential candidate for pesticide formulation. The difluoropyridine group can enhance the bioactivity of agrochemicals by increasing their efficacy against pests while potentially reducing toxicity to non-target organisms. Patent literature suggests that similar compounds have been successfully utilized as herbicides and insecticides, indicating that this oxime could be developed into a new class of agrochemical agents .

Material Sciences

Polymer Chemistry
In polymer chemistry, the incorporation of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance. Research into fluorinated compounds has shown that they often impart desirable properties such as hydrophobicity and resistance to solvents. This makes the oxime a candidate for use in coatings and sealants where durability is paramount .

Data Tables

Application AreaPotential BenefitsRelevant Studies/Patents
Medicinal ChemistryAntimicrobial activity; Neurological applicationsPubMed studies on pyridine derivatives
AgrochemicalsEnhanced efficacy as pesticidesPatent references on agrochemical formulations
Material SciencesImproved thermal stability and chemical resistanceResearch on fluorinated polymers

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of difluoropyridine in (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime could enhance this effect due to increased lipophilicity and molecular interactions with bacterial membranes.
  • Pesticide Formulation : Research highlighted a series of pyridine-based compounds that were effective as herbicides. The structural similarity to (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime suggests it could undergo similar evaluations for efficacy against common agricultural pests.
  • Polymer Applications : A recent patent discussed the use of fluorinated compounds in creating high-performance coatings. The application of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime in such formulations could lead to innovative materials with superior protective qualities.

Mechanism of Action

The mechanism of action of (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural distinctions between (E)-1-(3,5-difluoropyridin-2-yl)-2-methoxyethanone oxime and analogous oxime derivatives:

Compound Name Core Structure Substituents Key Features Reference
(E)-1-(3,5-Difluoropyridin-2-yl)-2-methoxyethanone oxime Pyridine 3,5-diF; 2-methoxyethanone oxime (E-configuration) Fluorine atoms enhance electronegativity; methoxy improves solubility
1-(2-Naphthyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime (3a) Naphthyl + pyrazole 2-naphthyl; 3,5-dimethylpyrazole Bulky naphthyl group may hinder reactivity; pyrazole adds H-bonding capability
1-(2,4-Dihydroxyphenyl)-2-methoxyethanone (63a) Phenyl 2,4-dihydroxy; 2-methoxy Polar hydroxyl groups increase hydrophilicity; no oxime functionality
1-(1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl)ethanone oxime Pyridine + imidazole 3-Cl, 5-CF₃ on pyridine; 2-methylimidazole Chlorine and CF₃ enhance lipophilicity; imidazole enables metal coordination
1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime (4) Naphthyl + pyrazole 2-naphthyl; pyrazole Oxime ester derivatives show cytotoxicity in studies

Key Observations :

  • Fluorine vs. Chlorine/CF₃ : The 3,5-difluoro substitution on pyridine in the target compound provides moderate electronegativity and metabolic stability compared to the stronger electron-withdrawing effects of CF₃ or Cl in related pyridines .
  • Methoxy Group: The 2-methoxyethanone moiety enhances solubility relative to non-polar analogs like naphthyl or trifluoromethyl derivatives .
  • Oxime Configuration : The (E)-configuration is explicitly specified for the target compound, whereas isomerism is rarely detailed in other oxime syntheses .

Q & A

Q. Key Parameters for Stereoselectivity :

ParameterOptimal ConditionReference Study
Solvent SystemEthanol/Water (3:1)
TemperatureReflux (78°C)
CatalystAcetic acid (5 mol%)
Reaction Time12–16 hours

Validation : Confirm the E-configuration via NOESY NMR (absence of cross-peaks between oxime -OH and pyridinyl protons) or X-ray crystallography .

Advanced: How can computational methods resolve ambiguities in stereochemical assignments or electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

  • Geometric Isomer Stability : Compare Gibbs free energy differences between E- and Z-isomers. The E-isomer is typically more stable due to reduced steric clash between the methoxy group and pyridinyl fluorine .
  • Electron Distribution : Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the oxime moiety .
  • Spectroscopic Validation : Simulated IR or NMR spectra (via GIAO method) can cross-validate experimental data .

Case Study : A 2021 study resolved conflicting NOESY data by correlating DFT-predicted dihedral angles with experimental coupling constants (J = 10–12 Hz for E-isomers) .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Methodological Answer:

TechniquePurposeKey ParametersReference
HPLC Purity assessment (≥98%)C18 column, 0.1% TFA/ACN gradient
NMR Structural confirmation1^1H (δ 8.2–8.6 ppm for pyridinyl H), 19^{19}F NMR (δ -110 to -115 ppm)
X-ray Diffraction Absolute stereochemistry determinationSpace group P21_1/c, R factor < 0.07
HRMS Molecular ion validation[M+H]+^+ calc. vs. observed (±2 ppm)

Note : For oxime derivatives, monitor tautomeric equilibria (oxime ⇌ nitroso) via variable-temperature NMR .

Advanced: How should researchers address discrepancies in spectroscopic or crystallographic data?

Methodological Answer:

Cross-Validation : Use complementary techniques (e.g., XRD for conformation vs. NOESY for proximity effects) .

Dynamic Effects : For flexible moieties (e.g., methoxy group), perform DFT-based conformational searches to identify low-energy conformers .

Impurity Profiling : Use LC-MS to detect byproducts (e.g., Z-isomer or hydrolyzed ketone) .

Example : A 2018 study resolved conflicting 13^{13}C NMR shifts by attributing discrepancies to solvent polarity effects in DMSO-d6_6 vs. CDCl3_3 .

Basic: What stability considerations are critical for handling this oxime derivative?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Hydrolytic Stability : Avoid aqueous buffers at pH > 7.0, which promote oxime hydrolysis to the ketone .
  • Thermal Stability : Decomposition observed >150°C (DSC/TGA analysis) .

Safety Protocols : Use fume hoods for synthesis (risk of HCl/HF release during decomposition) .

Advanced: What reaction mechanisms govern oxime formation and subsequent transformations?

Methodological Answer:

Oxime Formation : Nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by proton transfer and dehydration (acid-catalyzed) .

Tautomerism : The oxime ⇌ nitroso equilibrium is influenced by substituents; electron-withdrawing groups (e.g., difluoropyridinyl) stabilize the oxime form .

Functionalization : Oximes undergo Beckmann rearrangement (H2_2SO4_4, 100°C) to form amides or cyclization with POCl3_3 to generate nitriles .

Experimental Support : Kinetic studies in ethanol show pseudo-first-order behavior with k = 1.2 × 104^{-4} s1^{-1} at 78°C .

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